molecular formula C23H22FNO4 B1249805 Acetamide, N-((2,5-dimethoxyphenyl)methyl)-2-(fluoro-18F)-N-(2-phenoxyphenyl)- CAS No. 1003581-94-9

Acetamide, N-((2,5-dimethoxyphenyl)methyl)-2-(fluoro-18F)-N-(2-phenoxyphenyl)-

Cat. No.: B1249805
CAS No.: 1003581-94-9
M. Wt: 394.4 g/mol
InChI Key: NSOMTOOLHNHIJA-MIGPCILRSA-N
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Description

PBR-06 F-18, also known as N-(2,5-dimethoxybenzyl)-2-(fluoro-18F)-N-(2-phenoxyphenyl)acetamide, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a radioligand for the 18-kilodalton translocator protein, which is associated with inflammation and neuroinflammation. This compound is particularly useful in the diagnosis and differentiation of inflammatory diseases and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PBR-06 F-18 involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The precursor N-(2,5-dimethoxybenzyl)-2-bromo-N-(2-phenoxyphenyl)acetamide is reacted with aqueous fluoride ion, which is dried and complexed with 18-Crown-6. This reaction typically occurs under anhydrous conditions to ensure the incorporation of fluorine-18 .

Industrial Production Methods: Industrial production of PBR-06 F-18 involves high-resolution and high-capacity chromatographic methods, such as semi-preparative high-performance liquid chromatography (HPLC), to ensure the purity of the radiopharmaceutical. Recent advancements in microscale radiosynthesis have enabled the production of PBR-06 F-18 with reduced reagent masses, minimizing impurities and simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions: PBR-06 F-18 primarily undergoes substitution reactions due to the presence of the fluorine-18 isotope. The compound is stable under physiological conditions, making it suitable for in vivo imaging applications .

Common Reagents and Conditions: The synthesis of PBR-06 F-18 involves reagents such as 18-Crown-6 and aqueous fluoride ion. The reaction conditions typically include anhydrous environments to prevent the hydrolysis of the precursor .

Major Products Formed: The major product formed from the synthesis of PBR-06 F-18 is the radiolabeled compound itself, with high radiochemical purity and specific activity .

Mechanism of Action

PBR-06 F-18 exerts its effects by binding to the 18-kilodalton translocator protein, which is upregulated in activated microglia and macrophages during inflammation. This binding allows for the visualization of inflammatory processes in the body using PET imaging. The molecular targets of PBR-06 F-18 include regions of the brain and other tissues where inflammation is present .

Comparison with Similar Compounds

PBR-06 F-18 is unique in its high specificity and affinity for the 18-kilodalton translocator protein, making it particularly effective for imaging inflammation. Similar compounds include fluorine-18-labeled fluorodeoxyglucose (18F-FDG), which is commonly used in PET imaging but lacks the specificity for inflammation that PBR-06 F-18 provides . Other similar compounds include 18F-Fallypride, which is used for imaging dopamine receptors but does not target the translocator protein .

List of Similar Compounds:
  • Fluorine-18-labeled fluorodeoxyglucose (18F-FDG)
  • 18F-Fallypride

Properties

CAS No.

1003581-94-9

Molecular Formula

C23H22FNO4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(18F)fluoranyl-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C23H22FNO4/c1-27-19-12-13-21(28-2)17(14-19)16-25(23(26)15-24)20-10-6-7-11-22(20)29-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3/i24-1

InChI Key

NSOMTOOLHNHIJA-MIGPCILRSA-N

SMILES

COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)CF

Isomeric SMILES

COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C[18F]

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN(C2=CC=CC=C2OC3=CC=CC=C3)C(=O)CF

Synonyms

(18F)N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline
18F-PBR06
N-fluoroacetyl-2MeOBzPhOA
N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline

Origin of Product

United States

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